dibenzo[c,e]oxepin-5(7H)-one

C-H activation chemoselective synthesis copper catalysis

Dibenzo[c,e]oxepin-5(7H)-one (CAS 4445-34-5), also named diphenide or 2-biphenylcarboxylic acid 2′-(hydroxymethyl)-ε-lactone, is a tricyclic seven-membered biaryl lactone of the dibenzoxepinone class with molecular formula C₁₄H₁₀O₂ and molecular weight 210.23 g/mol. Its core scaffold—a dibenzo-fused oxepinone ring system—is recognized as a privileged structure found in numerous natural products and bioactive molecules, including tubulin-binding anticancer agents (e.g., allocolchicinoids), antimicrobial alterlactone, and dibenzoxepine-based baloxavir derivatives targeting influenza.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 4445-34-5
Cat. No. B1335364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedibenzo[c,e]oxepin-5(7H)-one
CAS4445-34-5
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CC=CC=C3C(=O)O1
InChIInChI=1S/C14H10O2/c15-14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-16-14/h1-8H,9H2
InChIKeyUYCIYTZGOBZBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[c,e]oxepin-5(7H)-one (CAS 4445-34-5): Procurement-Relevant Identity and Scaffold Profile


Dibenzo[c,e]oxepin-5(7H)-one (CAS 4445-34-5), also named diphenide or 2-biphenylcarboxylic acid 2′-(hydroxymethyl)-ε-lactone, is a tricyclic seven-membered biaryl lactone of the dibenzoxepinone class with molecular formula C₁₄H₁₀O₂ and molecular weight 210.23 g/mol [1]. Its core scaffold—a dibenzo-fused oxepinone ring system—is recognized as a privileged structure found in numerous natural products and bioactive molecules, including tubulin-binding anticancer agents (e.g., allocolchicinoids), antimicrobial alterlactone, and dibenzoxepine-based baloxavir derivatives targeting influenza [2]. The compound is commercially available from multiple vendors at purity specifications ranging from 95% to 98%+, with batch-specific analytical documentation including NMR, HPLC, and GC .

Why Generic Substitution of Dibenzo[c,e]oxepin-5(7H)-one with Other Seven-Membered Lactones or Dibenzoxepin Isomers Fails


Dibenzo[c,e]oxepin-5(7H)-one cannot be replaced by its constitutional isomers (e.g., dibenzo[b,f]oxepines such as bauhinoxepins) or by smaller lactone scaffolds without fundamentally altering the reactivity, biological recognition, and downstream chemistry of the target system. The [c,e]-ring junction specifically orients the biaryl axis to produce a nonplanar tricyclic geometry that dictates tubulin-binding pharmacophore recognition; isomers with [b,f]-fusion (bauhinoxepins A and B) display antimycobacterial rather than tubulin-disrupting activity, with MIC values of 6.25–12.5 µg/mL against mycobacteria but no cytotoxicity toward Vero, KB, or BC cell lines at 20 µg/mL [1]. Furthermore, the lactone carbonyl at the 5-position is essential for chemoselective thionation to yield the thionolactone monomer dibenzo[c,e]oxepin-5(7H)-thione (DOT), a transformation not generalizable to other ring sizes or substitution patterns—six-membered dibenzopyranones and dibenzo[b,f]oxepines fail to produce analogous radically polymerizable thionolactones with comparable ring-opening efficiency [2].

Quantitative Differentiation Evidence for Dibenzo[c,e]oxepin-5(7H)-one: Head-to-Head Comparisons Across Synthesis, Polymer Precursor Utility, and Pharmacophore Scaffold Value


Copper Powder vs. Homogeneous Cu(I) Salts: Chemoselective Benzylic C(sp³)–H Activation Suppressing the Competing Six-Membered Lactone

In the direct synthesis of dibenzo[c,e]oxepin-5(7H)-one (designated 2a) from 2′-methyl-[1,1′-biphenyl]-2-carboxylic acid, the choice of copper source dictates whether the desired seven-membered lactone or the competing six-membered pyranone (2a′) predominates. Using homogeneous CuI (20 mol%) with DTBP in DCE, the reaction yields only 52% of the target 2a alongside 25% of the undesired 2a′ [1]. Switching to heterogeneous metallic copper powder (425 µm mesh, 20 mol%) with DTBP and TEMPO additive in PhCF₃ at 110°C for 36 h raises the yield of the desired seven-membered lactone 2a to 83%, while suppressing 2a′ formation [1]. This 31-percentage-point improvement in yield of the target compound and selective suppression of the six-membered side product constitutes a direct chemoselectivity differentiation that no Cu(I) salt conditions could match within the same study (Table 1, entries 1–12) [1].

C-H activation chemoselective synthesis copper catalysis dibenzoxepinone seven-membered lactone

Catalyst Recyclability and Sustainability: Bulk Copper Powder vs. Non-Recyclable Homogeneous Catalysts

The copper powder catalyst employed in the chemoselective synthesis of dibenzo[c,e]oxepin-5(7H)-one is demonstrably reusable over multiple cycles, whereas homogeneous copper salts (CuI, Cu(OAc)₂, Cu(OTf)₂) tested in the same study are consumed and cannot be recovered [1]. Furthermore, the reaction can be performed in a commercial copper bottle without any externally added catalyst, leveraging the bottle wall itself as the catalytic surface—a feature unique to the heterogeneous Cu(0) system [1]. In a separate methodological advance, the hazardous stoichiometric oxidant DTBP can be replaced with molecular oxygen (O₂) using a sustainable copper/rose bengal dual catalytic system under visible-light irradiation, still achieving 72% yield of the desired product—a 20-percentage-point improvement over the Eosin Y photosensitizer variant (45%) [1].

sustainable catalysis copper powder recycling heterogeneous catalysis green chemistry dibenzoxepinone synthesis

Thionolactone DOT Derived from the Target Lactone: Quantitative Radical Ring-Opening Polymerization vs. Incomplete Ring-Opening of Cyclic Ketene Acetals

Dibenzo[c,e]oxepin-5(7H)-one serves as the direct synthetic precursor to dibenzo[c,e]oxepin-5(7H)-thione (DOT) via thionation with Lawesson's reagent (38% yield after purification), and this thionolactone derivative enables radical ring-opening polymerization (rROP) behavior that is categorically unattainable with the oxolactone itself [1]. In head-to-head comparison with the field-standard cyclic ketene acetal (CKA) monomers, DOT exhibits complete ring-opening and quantitative incorporation into poly(acrylate) backbones, whereas CKAs suffer from incomplete ring-opening and competitive propagation rates that result in nondegradable backbone linkages and heterogeneous copolymer composition [1]. The DOT-derived copolymers undergo both hydrolytic degradation and cysteine-mediated transthioesterification, enabling controlled backbone cleavage that CKA-derived polyesters lack under physiologically relevant conditions (see Evidence Item 4 below) [1].

radical ring-opening polymerization thionolactone degradable polymers thioester backbone DOT monomer

Physiological Thiolytic Degradation of DOT Copolymers vs. Non-Degradable All-Carbon-Backbone Vinyl Polymers

Copolymers synthesized via radical ring-opening copolymerization of DOT (derived directly from dibenzo[c,e]oxepin-5(7H)-one) undergo complete degradation in the presence of 10 mM cysteine at pH 7.4—conditions that mimic physiological extracellular environments [1]. In stark contrast, conventional all-carbon-backbone vinyl polymers prepared from the same acrylate monomers without DOT are completely non-degradable under identical conditions [1]. The degradation proceeds through an irreversible S→N switch mechanism unique to the thioester linkage installed by DOT, whereas backbone esters introduced by CKA rROP do not undergo appreciable abiotic hydrolysis under physiologically relevant conditions [1]. Furthermore, treatment with 10 mM glutathione at pH 7.2 (intracellular mimic) triggered an insoluble-to-soluble switch of temperature-responsive DOT copolymers, enabling encapsulated drug-model release from core-degradable micelles [1].

thioester degradation cysteine-mediated cleavage drug delivery biodegradable polymers thiolysis

Tubulin-Binding Pharmacophore Scaffold: Dibenz[c,e]oxepine Core vs. Colchicine and N-Acetylcolchinol in Anticancer Activity

The dibenzo[c,e]oxepine scaffold is the core pharmacophore of a series of tubulin-binding vascular disrupting agents that exhibit potency comparable to the natural product colchicine. The most active compound in the dibenz[c,e]oxepine series, 5,7-dihydro-3,9,10,11-tetramethoxydibenz[c,e]oxepin-4-ol, inhibited tubulin polymerization with an IC₅₀ of 1 µM and displayed cytotoxicity against K562 human chronic myelogenous leukemia cells with an IC₅₀ of 40 nM [1]. This compound binds reversibly to the same colchicine-binding site on the tubulin αβ-heterodimer, with a cytotoxicity potency within the same nanomolar range as N-acetylcolchinol (a semi-synthetic colchicine analog) [1]. In Part 2 of the series, a fluorinated dibenzo[c,e]oxepine analog demonstrated cytotoxicity against K562 cells with an IC₅₀ of 60 nM and tubulin binding at 1.2 µM [2]. The parent compound dibenzo[c,e]oxepin-5(7H)-one serves as the unsubstituted scaffold from which all of these potent analogs are elaborated, making it the essential starting material for structure-activity relationship (SAR) studies in this pharmacophore class.

tubulin polymerization inhibitor vascular disrupting agent allocolchicinoid dibenzoxepine pharmacophore K562 cytotoxicity

Physicochemical Identity and Purity Benchmarking for Procurement: Differentiating Bulk Specifications Across Vendors

Dibenzo[c,e]oxepin-5(7H)-one is characterized by a melting point of 136°C (recrystallized from ethyl ether), a calculated boiling point of 424.2±24.0°C at 760 mmHg, density of 1.226±0.06 g/cm³ at 20°C, and aqueous solubility of 0.095 g/L at 25°C (calculated value) . Commercially, the compound is available at 95% purity (AKSci, Fluorochem), 96% (Bidepharm, with batch QC documentation including NMR, HPLC, and GC), 98% (ChemScene), and 99% (specialty suppliers) . For comparison, diphenic anhydride (dibenzo[c,e]oxepine-5,7-dione, CAS 605-68-3)—the oxidized congener and common synthetic precursor—has substantially different physical properties and does not offer the single carbonyl site required for selective thionation to DOT; procurement of the target lactone rather than the anhydride is essential for polymer precursor applications . The calculated enthalpy of vaporization of 67.9±3.0 kJ/mol and flash point of 179.3±20.3°C provide additional safety-relevant parameters for storage and handling .

melting point solubility purity specification procurement QC physicochemical characterization

Procurement-Driven Application Scenarios for Dibenzo[c,e]oxepin-5(7H)-one: Where the Quantitative Evidence Supports Selection Over Analogs


Synthesis of Degradable Thioester-Functional Acrylate Copolymers for Biomedical Drug Delivery via DOT Monomer

Research groups developing backbone-degradable vinyl polymers for controlled drug release require dibenzo[c,e]oxepin-5(7H)-one as the starting material for thionation to DOT. As demonstrated by Smith et al. (2019, JACS), DOT is the only thionolactone monomer that achieves complete radical ring-opening and quantitative incorporation into poly(acrylates) [1]. The resulting copolymers degrade fully in 10 mM cysteine at pH 7.4—a property absent in CKA-derived polyesters and conventional vinyl polymers—and the degradation products are non-cytotoxic, enabling drug delivery applications [2]. Procurement of high-purity (≥96%) dibenzo[c,e]oxepin-5(7H)-one is the obligatory first step in accessing this unique degradable polymer platform.

Medicinal Chemistry SAR Studies on Tubulin-Binding Dibenz[c,e]oxepines as Vascular Disrupting Anticancer Agents

Medicinal chemistry programs targeting the colchicine-binding site of tubulin for vascular-disrupting anticancer therapy require the unsubstituted dibenzo[c,e]oxepin-5(7H)-one scaffold as the starting point for systematic SAR elaboration. Edwards et al. (2011) demonstrated that methoxy- and hydroxy-substituted dibenz[c,e]oxepines derived from this core inhibit tubulin polymerization with IC₅₀ values as low as 1 µM and exhibit K562 cytotoxicity with IC₅₀ values of 40 nM [3]. The Killoran thesis (2015) further established that fluorinated dibenzo[c,e]oxepine analogs achieve K562 IC₅₀ of 60 nM, confirming that scaffold substitution directly tunes potency [4]. Procurement of the parent lactone enables reproducible entry into this pharmacophore class for hit-to-lead optimization.

Sustainable and Scalable C-H Activation Methodology Development Using Recyclable Copper Catalysis

Process chemistry laboratories evaluating sustainable synthetic routes to seven-membered biaryl lactones benefit from the demonstrated copper powder-catalyzed protocol of Nandi et al. (2022), which achieves 83% yield of dibenzo[c,e]oxepin-5(7H)-one with a recyclable heterogeneous catalyst and can be performed in a commercial copper bottle without external catalyst [5]. The sustainable O₂/rose bengal dual catalytic variant achieves 72% yield while eliminating hazardous DTBP [5]. These methodology features—directly benchmarked against homogeneous Cu(I) salts (52% yield with 25% side product)—make the compound an ideal model substrate for catalyst recycling and green chemistry workflow development.

Natural Product Total Synthesis: Alterlactone and Herpetolide C as Bioactive Dibenzoxepinone Targets

Natural product chemistry groups pursuing the total synthesis of dibenzoxepinone natural products—including alterlactone (broad-spectrum antimicrobial with radical scavenging activity, CAS 1030376-89-6) and herpetolide C (isolated from Herpetospermum caudigerum)—require dibenzo[c,e]oxepin-5(7H)-one as the core synthetic intermediate [6]. The Nandi et al. (2022) copper-catalyzed methodology has been explicitly demonstrated for the total synthesis of alterlactone from the parent scaffold, validating the compound's utility as a gateway to polyoxygenated natural dibenzoxepinones [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for dibenzo[c,e]oxepin-5(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.